N~1~-(2-Aminoethyl)-N~1~-{2-[(triphenylmethyl)sulfanyl]ethyl}ethane-1,2-diamine
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Overview
Description
N~1~-(2-Aminoethyl)-N~1~-{2-[(triphenylmethyl)sulfanyl]ethyl}ethane-1,2-diamine is an organic compound that belongs to the class of ethylenediamines This compound is characterized by the presence of an aminoethyl group and a triphenylmethylsulfanyl group attached to the ethane-1,2-diamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-Aminoethyl)-N~1~-{2-[(triphenylmethyl)sulfanyl]ethyl}ethane-1,2-diamine can be achieved through a multi-step process involving the following key steps:
Protection of the Amino Group: The amino group of ethane-1,2-diamine is protected using a suitable protecting group such as a triphenylmethyl (trityl) group.
Introduction of the Sulfanyl Group: The protected diamine is then reacted with a sulfanylating agent to introduce the triphenylmethylsulfanyl group.
Deprotection: The protecting group is removed to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
N~1~-(2-Aminoethyl)-N~1~-{2-[(triphenylmethyl)sulfanyl]ethyl}ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfanyl group.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: De-sulfanylated products.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
N~1~-(2-Aminoethyl)-N~1~-{2-[(triphenylmethyl)sulfanyl]ethyl}ethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as an anticancer or antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1-(2-Aminoethyl)-N~1~-{2-[(triphenylmethyl)sulfanyl]ethyl}ethane-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The amino and sulfanyl groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
- N,N-Bis(2-aminoethyl)ethylenediamine
- Tris(2-aminoethyl)amine
- Diethylenetriamine
Uniqueness
N~1~-(2-Aminoethyl)-N~1~-{2-[(triphenylmethyl)sulfanyl]ethyl}ethane-1,2-diamine is unique due to the presence of the triphenylmethylsulfanyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
511532-18-6 |
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Molecular Formula |
C25H31N3S |
Molecular Weight |
405.6 g/mol |
IUPAC Name |
N'-(2-aminoethyl)-N'-(2-tritylsulfanylethyl)ethane-1,2-diamine |
InChI |
InChI=1S/C25H31N3S/c26-16-18-28(19-17-27)20-21-29-25(22-10-4-1-5-11-22,23-12-6-2-7-13-23)24-14-8-3-9-15-24/h1-15H,16-21,26-27H2 |
InChI Key |
OYEKLFHLGDXONV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCN(CCN)CCN |
Origin of Product |
United States |
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